2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol
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Overview
Description
2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol is a complex organic compound that features a furan ring, an imidazolidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol typically involves multi-step organic reactions. One common route includes the formation of the imidazolidine ring through the reaction of a furan derivative with an appropriate amine and aldehyde under controlled conditions. The phenol group is then introduced through a subsequent reaction, often involving a phenolic compound and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃)
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted furan derivatives
Scientific Research Applications
2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazolidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-(Furan-2-yl)-4H-chromen-4-one
- 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
Uniqueness
2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol is unique due to its combination of a furan ring, an imidazolidine ring, and a phenol group. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2-[[2-(furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-18-8-3-1-6-16(18)14-22-11-12-23(21(22)20-10-5-13-26-20)15-17-7-2-4-9-19(17)25/h1-10,13,21,24-25H,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOKCLWIPAYOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2O)C3=CC=CO3)CC4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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